molecular formula C18H25NO5 B8383360 Tert-butyl 4,6-dihydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate

Tert-butyl 4,6-dihydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B8383360
M. Wt: 335.4 g/mol
InChI Key: UWLKTOAQGBSYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4,6-dihydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H25NO5 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 4,6-dihydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-8-6-18(7-9-19)11-14(21)13-10-12(20)4-5-15(13)23-18/h4-5,10,14,20-21H,6-9,11H2,1-3H3

InChI Key

UWLKTOAQGBSYCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C(O2)C=CC(=C3)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the product from step 1 (4.51 g, 13.5 mmol) in methanol (50 mL) was cooled to 15° C. and sodium borohydride was added slowly and the mixture was further stirred for 30 min and then concentrated. The crude residue was partitioned between methylene chloride and water and the aqueous layer was extracted twice with methylene chloride. The combined organics was washed with brine, dried (Na2SO4), filtered and concentrated to produce the product of step 2 (4.1 g, 90%), mp 171-173° C. (ethyl acetate, ether and hexane), MS m/z=334 (M−H).
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

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